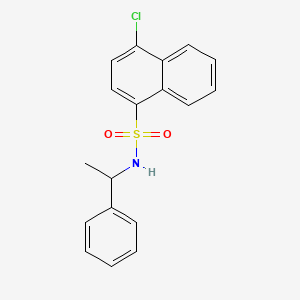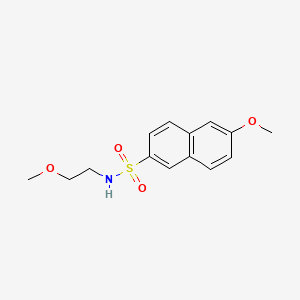
Disperse Red 134
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Disperse Red 134 typically involves chemical synthesis. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and the desired properties of the final product . One common method involves the reaction of 2-cyano-4-nitroaniline with other reagents under controlled conditions to produce the desired dye . Industrial production methods often include steps such as grinding, mixing with dispersants, and drying to achieve the final product .
Analyse Chemischer Reaktionen
Disperse Red 134 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield amines .
Wissenschaftliche Forschungsanwendungen
Disperse Red 134 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dye adsorption and desorption processes on various substrates.
Biology: It is used in biological staining techniques to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: This compound is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks, coatings, and plastics
Wirkmechanismus
The mechanism of action of Disperse Red 134 involves its interaction with the substrate it is applied to. In the case of textile dyeing, the dye molecules interact with the fibers through van der Waals forces and dipole interactions . The dye molecules are dispersed in water with the help of surfactants, allowing them to penetrate the hydrophobic fibers and achieve uniform coloration .
Vergleich Mit ähnlichen Verbindungen
Disperse Red 134 can be compared with other similar compounds, such as:
Disperse Red 1: Known for its reversible light-induced solubility and used in photonic applications.
Disperse Red 9: Derived from anthraquinone and used in various dyeing applications.
Disperse Red 60: Another anthraquinone-based dye used for its bright red shades and high wetfastness.
This compound stands out due to its high color fastness and light fastness, making it particularly suitable for applications requiring durable and vibrant colors .
Eigenschaften
CAS-Nummer |
12223-69-7 |
|---|---|
Molekularformel |
C62H89CoN13O14P |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)


